4-Oxo-4,5-dihydroimidazole-5-acetic acid
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Overview
Description
4-oxo-4,5-dihydroimidazole-5-acetic acid is an imidazolone.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Anti-inflammatory and Analgesic Properties : Compounds derived from 4-Oxo-4,5-dihydroimidazole-5-acetic acid have shown significant anti-inflammatory and analgesic activities. These compounds were synthesized and tested against carrageenan-induced rat paw edema and the writhing test in mice, with some showing maximum anti-inflammatory activity and effective inhibition of writhing (Khalifa & Abdelbaky, 2008).
Chemical Synthesis and Structural Studies
- Synthesis of Imidazolyl Acetic Acid Derivatives : Research on this compound includes the synthesis of various derivatives. One study focused on creating new compounds by reacting the acid with different amines and hydrazine, contributing to the field of organic synthesis (Chui et al., 2004).
- Kinetic Studies in Oxidation Reactions : The oxidation kinetics of derivatives of this compound, such as 4-oxo-4-phenyl butanoic acid, have been explored. This research aids in understanding the reaction mechanisms and thermodynamics in organic chemistry (Vannamuthu et al., 2015).
Biological Activity and Drug Development
- Anticancer Properties : Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. This research is crucial in the ongoing search for novel cancer treatments (Salahuddin et al., 2014).
- Antibacterial Profile : The antibacterial efficacy of compounds derived from this compound has been investigated. These studies are vital in the context of rising antibiotic resistance and the need for new antimicrobial agents (Nasare et al., 2020).
Properties
Molecular Formula |
C5H6N2O3 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-(5-oxo-1,4-dihydroimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4(9)1-3-5(10)7-2-6-3/h2-3H,1H2,(H,8,9)(H,6,7,10) |
InChI Key |
HSZJBFGOEAJYFT-UHFFFAOYSA-N |
SMILES |
C1=NC(C(=O)N1)CC(=O)O |
Canonical SMILES |
C1=NC(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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